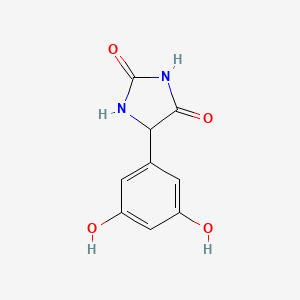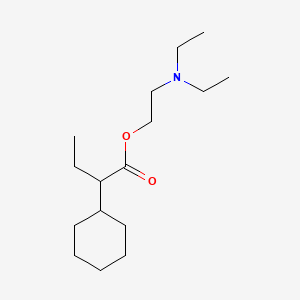
Hexetylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexetylamine is a versatile chemical compound that falls into the category of aliphatic amines. It is a colorless liquid with a strong, fishy odor characteristic of amines. The chemical formula for this compound is C₆H₁₃N, and it has a boiling point of approximately 131.5°C . This compound is an essential building block in various industries, including pharmaceuticals, agriculture, and surfactants .
Preparation Methods
Hexetylamine can be synthesized through several methods. One common synthetic route involves the reaction of hexyl chloride with ammonia, yielding this compound and ammonium chloride. This process is typically conducted under high pressure and elevated temperature conditions . Another method involves reacting hexanol with ammonia under similar conditions . These methods allow for the large-scale production of this compound to meet industrial demands.
Chemical Reactions Analysis
Hexetylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, this compound can be converted to hexylamine oxide using oxidizing agents such as hydrogen peroxide. Reduction reactions can convert this compound to hexane using reducing agents like lithium aluminum hydride. Substitution reactions involve replacing the amine group with other functional groups, often using reagents like alkyl halides .
Scientific Research Applications
Hexetylamine has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of various chemical substances, including pesticides, pharmaceuticals, and rubber chemicals . In biology and medicine, this compound is used in the development of surfactants, which lower the surface tension between two liquids or between a liquid and a solid . It is also a vital component in many corrosion inhibitors, especially those utilized in the oil and gas industry .
Mechanism of Action
The mechanism of action of hexetylamine involves its interaction with molecular targets and pathways within biological systems. This compound can act as a nucleophile, attacking electrophilic centers in various chemical reactions. Its high affinity for proteins and polymers containing electronegative sites allows it to interact with specific regions within cells, influencing cellular activities and functions .
Comparison with Similar Compounds
Hexetylamine can be compared with other aliphatic amines such as methylamine, ethylamine, and propylamine. While all these compounds share similar chemical properties, this compound’s longer carbon chain provides it with unique characteristics, such as higher boiling points and different solubility profiles . This makes this compound particularly useful in applications requiring specific physical and chemical properties.
Conclusion
This compound is a valuable compound with diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and versatile reactivity make it an essential building block in the synthesis of numerous chemical substances. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific research and industrial applications.
Properties
CAS No. |
20145-18-0 |
|---|---|
Molecular Formula |
C16H31NO2 |
Molecular Weight |
269.42 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-cyclohexylbutanoate |
InChI |
InChI=1S/C16H31NO2/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3/h14-15H,4-13H2,1-3H3 |
InChI Key |
HCBIRCILKYQAPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCCCC1)C(=O)OCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


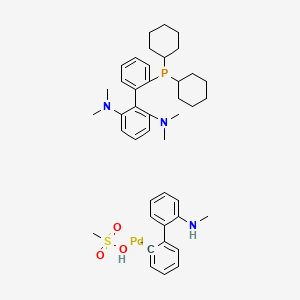
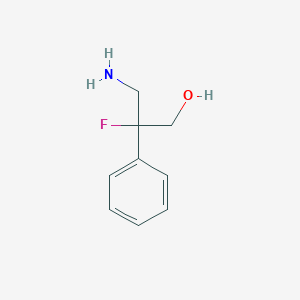
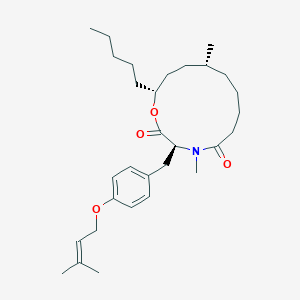
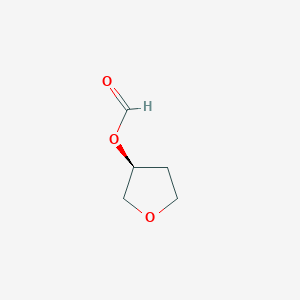
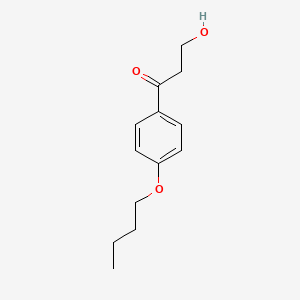
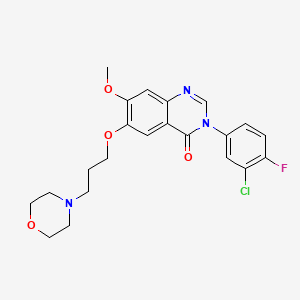
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B13434356.png)
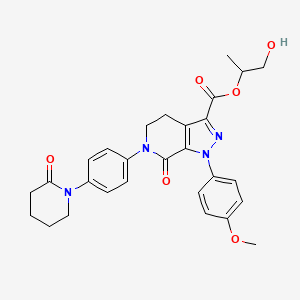
![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434376.png)
![disodium;2-[[(4R)-4-[(3S,7S,8S,10R,13R,14R)-7-hydroxy-3-sulfonatooxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13434377.png)
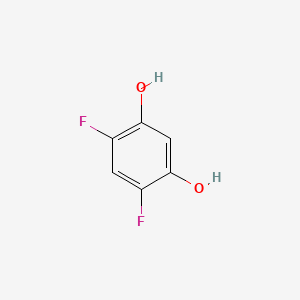
![(Z)-N'-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434392.png)

